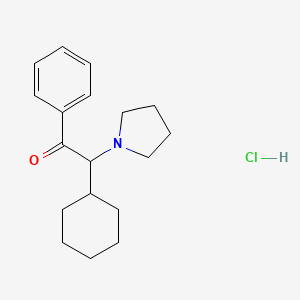

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Description

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride (α-PCYP·HCl), is a synthetic cathinone derivative with the molecular formula C₁₈H₂₅NO·HCl and a molecular weight of 307.86 g/mol (base: 271.4 g/mol + HCl: 36.46 g/mol). Its structure features a ketone group, a phenyl ring, a pyrrolidine moiety, and a cyclohexyl substituent, distinguishing it from other cathinones . The hydrochloride salt form enhances stability and aqueous solubility, typical for such compounds. Analytical characterization via 1H NMR, FTIR-ATR, and LC-MS confirmed its purity (>98%) and structural integrity .

Properties

IUPAC Name |

2-cyclohexyl-1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDYZFOUOFBQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346154 | |

| Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803168-16-2 | |

| Record name | 2-Cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds, such as α-pvp, have been found to interact with monoamine transporters.

Mode of Action

Based on its structural similarity to α-pvp, it may act as a potent norepinephrine-dopamine reuptake inhibitor (ndri), preventing the reuptake of these neurotransmitters into the presynaptic neuron and thus increasing their availability in the synaptic cleft.

Biochemical Pathways

The metabolic pathways of this compound include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate, and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones.

Biological Activity

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride, also known as alpha-PCYP, is a synthetic compound that belongs to the class of designer stimulants. Its structure includes a cyclohexyl group, a phenyl group, and a pyrrolidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and analytical reports.

- Molecular Formula : C18H25NO

- Molecular Weight : 271.4 g/mol

- IUPAC Name : 2-cyclohexyl-1-phenyl-2-(pyrrolidin-1-yl)ethanone

- Appearance : White solid material

Alpha-PCYP exhibits stimulant properties similar to other compounds in its class. It primarily acts as a dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the synaptic cleft. This mechanism is associated with stimulant effects, including increased alertness and euphoria. The compound's interaction with the dopamine transporter (DAT) has been highlighted in various studies, indicating its potential for abuse and dependence.

Stimulant Effects

Research indicates that alpha-PCYP produces significant stimulant effects, comparable to other psychoactive substances. It has been classified as a potent stimulant with a high affinity for DAT, leading to its potential use in recreational settings.

Toxicological Studies

A study conducted on the toxicometabolomics of alpha-PCYP revealed that it affects both in vitro and in vivo metabolomes. The findings suggested alterations in metabolic pathways that could lead to toxicity . Notably, the compound was shown to induce changes in neurotransmitter levels, which may contribute to its stimulant effects.

Case Study 1: Analytical Report

An analytical report from the Slovenian police highlighted the identification of alpha-PCYP in seized samples. The report confirmed its purity (>98%) and provided detailed NMR data supporting its structure . This case exemplifies the compound's prevalence in illicit drug markets.

Case Study 2: In Vitro Studies

In vitro studies demonstrated that alpha-PCYP significantly inhibited dopamine reuptake, with IC50 values indicating its potency as a DAT inhibitor. Comparative analysis with other stimulants showed that alpha-PCYP has a higher binding affinity than several traditional stimulants .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C18H25NO |

| Molecular Weight | 271.4 g/mol |

| Purity | >98% |

| Primary Action | Dopamine reuptake inhibition |

| Toxicity Indicators | Altered metabolomes |

Scientific Research Applications

Psychoactive Substance Research

Alpha-PCYP is classified as a stimulant and has been studied for its effects on the central nervous system (CNS). Research indicates it may exhibit properties similar to other stimulants, potentially influencing dopamine pathways. This makes it a candidate for studies related to addiction, cognitive enhancement, and mood disorders.

Synthetic Drug Development

The compound serves as a precursor or model compound in the synthesis of new psychoactive substances (NPS). Its structure allows chemists to explore modifications that could lead to compounds with enhanced efficacy or reduced side effects. This is particularly relevant in the context of designing drugs that target specific receptors in the brain.

In Vitro Studies

Alpha-PCYP is utilized in various in vitro experiments to assess its pharmacological profiles. These studies often focus on:

- Receptor Binding Assays : Evaluating how the compound interacts with neurotransmitter receptors.

- Metabolic Stability Tests : Understanding how the compound is metabolized by liver enzymes, which is crucial for predicting its behavior in vivo.

Case Study 1: Stimulant Effects on Behavior

A study published in pharmacological journals examined the behavioral effects of alpha-PCYP in animal models. The results indicated significant increases in locomotor activity, suggesting stimulant properties akin to amphetamines. This study contributes to understanding the potential risks associated with recreational use.

Case Study 2: Neuropharmacological Profile

Research conducted at a university laboratory focused on the neuropharmacological profile of alpha-PCYP. The findings revealed that it activates certain dopamine receptors, which could explain its stimulant effects and potential for addiction. This insight is critical for developing therapeutic strategies for managing stimulant abuse.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of α-PCYP·HCl include:

α-Pyrrolidinohexanophenone Hydrochloride (α-PHP·HCl) Molecular Formula: C₁₆H₂₃NO·HCl. Key Differences: Replaces the cyclohexyl group with a hexyl chain, reducing steric bulk and lipophilicity. Impact: Shorter alkyl chains (hexyl vs. cyclohexyl) may alter receptor binding kinetics and metabolic pathways .

1-(2-Amino-6-nitrophenyl)ethanone Molecular Formula: C₈H₈N₂O₃. Key Differences: Contains nitro (-NO₂) and amino (-NH₂) groups on the phenyl ring but lacks the pyrrolidine and alkyl/cycloalkyl substituents. Impact: Higher polarity due to nitro/amino groups, likely influencing solubility and pharmacological inactivity compared to cathinones .

2-Ethylhexyl Methylphosphonofluoridate Molecular Formula: C₉H₂₀FO₂P.

Data Table: Comparative Overview

Research Findings

- Chromatographic Behavior : α-PCYP·HCl exhibits a retention time (RT) of 6.69 min in LC-MS analyses, a critical parameter for differentiation from analogs like α-PHP·HCl, which would elute earlier due to lower molecular weight .

- Toxicological Data: Neither α-PCYP·HCl nor 1-(2-Amino-6-nitrophenyl)ethanone has been thoroughly investigated for toxicity, underscoring gaps in risk assessment for novel cathinones .

- Spectroscopic Signatures : FTIR-ATR and MS data for α-PCYP·HCl confirm distinct absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) and mass fragments (e.g., m/z 272.2014 [M+H]⁺), enabling unambiguous identification .

Notes

- Structural-Activity Relationships (SAR) : The cyclohexyl group in α-PCYP·HCl likely enhances lipophilicity and CNS penetration compared to α-PHP·HCl, though empirical data are lacking.

- Analytical Challenges: Differentiation of cathinone analogs requires high-resolution MS or NMR due to subtle structural variations .

- Regulatory Gaps : Many analogs remain unclassified under international drug schedules, complicating legal and forensic responses .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of 2-cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm molecular structure and purity (>98% as per ). Key proton environments include the cyclohexyl, phenyl, and pyrrolidinyl groups.

- Mass Spectrometry (MS) : Employ high-resolution MS (e.g., TOF LC-MS) to verify molecular ion peaks (observed m/z 271.1941 for the base form and 272.2014 for the protonated form) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Analyze functional groups (e.g., carbonyl stretch at ~1700 cm) and compare with reference spectra .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

- Handling :

- Use a chemical fume hood, nitrile gloves, and safety goggles to avoid inhalation or skin contact .

- Avoid exposure to moisture due to the hydrochloride salt's hygroscopic nature.

- Storage :

- Store in airtight containers under inert gas (e.g., nitrogen) at -20°C for long-term stability. Short-term storage at 2–8°C is acceptable .

Q. What synthetic routes are reported for analogous pyrrolidinyl-ethanone derivatives?

- General Strategy :

- Nucleophilic substitution : React cyclohexylmagnesium bromide with a ketone intermediate (e.g., 2-phenyl-2-pyrrolidinyl-ethanone) followed by HCl salt formation.

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization from ethanol/ether mixtures .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

- Experimental Design :

- Crystal Growth : Dissolve the compound in a 1:1 ethanol/water mixture and allow slow evaporation at 4°C.

- Data Collection : Use a synchrotron source for high-resolution data. Refinement with SHELXL (via SHELX suite) is recommended for small-molecule crystallography, particularly for resolving torsional angles in the cyclohexyl and pyrrolidinyl groups .

- Challenges : Poor crystal quality due to hygroscopicity may require anti-solvent vapor diffusion techniques.

Q. How can contradictory spectral data (e.g., MS vs. NMR) be resolved during characterization?

- Troubleshooting Steps :

Verify Sample Purity : Re-run NMR with deuterated DMSO to check for residual solvents or degradation products.

Cross-Validate MS Ionization : Compare electrospray ionization (ESI) and electron impact (EI) modes. For example, the base form (CHNO) should show [M+H] at m/z 272.2014 in ESI, while EI may fragment the pyrrolidinyl group .

Thermogravimetric Analysis (TGA) : Confirm HCl content (theoretical 11.8% for monohydrochloride) to rule out salt stoichiometry errors .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Approaches :

- Receptor Binding Assays : Screen for affinity at σ receptors or dopamine transporters, given structural similarity to psychoactive pyrrolidinophenones (e.g., α-PVP analogs) .

- Cytotoxicity Testing : Use MTT assays on CHO or HEK293 cell lines, with exposure times ≤48 hours to avoid precipitation in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.